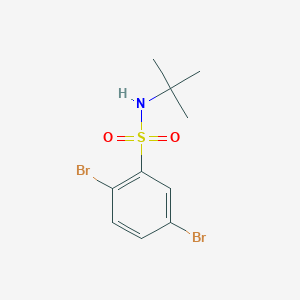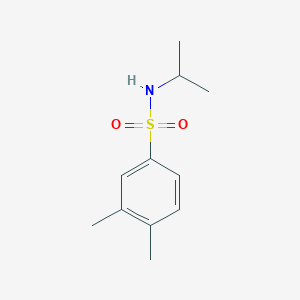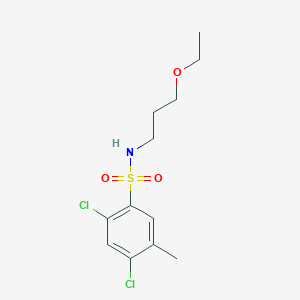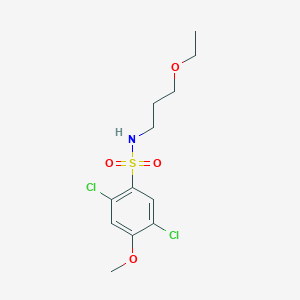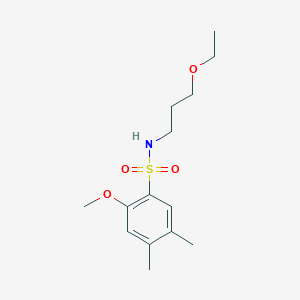
N-(3-ethoxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-ethoxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide, also known as EMD 57283, is a sulfonamide derivative that has been synthesized for its potential use in scientific research. This compound has been found to have significant effects on certain biochemical and physiological processes, making it a promising tool for studying various biological pathways.
Mécanisme D'action
The mechanism of action of N-(3-ethoxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide 57283 is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase. This enzyme is involved in the conversion of carbon dioxide to bicarbonate, which plays a role in regulating pH in the body. By inhibiting this enzyme, N-(3-ethoxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide 57283 may disrupt this process and lead to changes in pH and other physiological processes.
Biochemical and Physiological Effects:
N-(3-ethoxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide 57283 has been shown to have several biochemical and physiological effects, including inhibition of carbonic anhydrase and changes in pH. It has also been found to have effects on the cardiovascular system, including vasodilation and decreased blood pressure. Additionally, N-(3-ethoxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide 57283 has been shown to have anti-inflammatory effects and may have potential therapeutic applications in diseases such as asthma and chronic obstructive pulmonary disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-ethoxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide 57283 in lab experiments is its potent inhibition of carbonic anhydrase, which makes it a useful tool for investigating this enzyme and its role in various biological processes. However, one limitation of using N-(3-ethoxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide 57283 is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research involving N-(3-ethoxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide 57283. One area of interest is in the development of novel therapies for diseases such as glaucoma and epilepsy, which may be possible through the inhibition of carbonic anhydrase. Additionally, further research is needed to fully understand the mechanism of action of N-(3-ethoxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide 57283 and its effects on various physiological processes. Finally, there may be potential applications for N-(3-ethoxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide 57283 in the development of new anti-inflammatory therapies.
Méthodes De Synthèse
The synthesis of N-(3-ethoxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide 57283 involves several steps, starting with the reaction of 3-chloropropyl ethyl ether with 2-methoxy-4,5-dimethylbenzenesulfonyl chloride to form the intermediate 3-(2-methoxy-4,5-dimethylphenylsulfonamido)propyl ethyl ether. This intermediate is then reacted with sodium hydride and ethyl iodide to form the final product, N-(3-ethoxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide 57283.
Applications De Recherche Scientifique
N-(3-ethoxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide 57283 has been used in several scientific studies as a tool to investigate various biological processes. One study found that N-(3-ethoxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide 57283 is a potent inhibitor of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. This inhibition could have potential therapeutic applications in diseases such as glaucoma and epilepsy.
Propriétés
Nom du produit |
N-(3-ethoxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide |
|---|---|
Formule moléculaire |
C14H23NO4S |
Poids moléculaire |
301.4 g/mol |
Nom IUPAC |
N-(3-ethoxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C14H23NO4S/c1-5-19-8-6-7-15-20(16,17)14-10-12(3)11(2)9-13(14)18-4/h9-10,15H,5-8H2,1-4H3 |
Clé InChI |
XJOCIMOBPCFIAB-UHFFFAOYSA-N |
SMILES |
CCOCCCNS(=O)(=O)C1=C(C=C(C(=C1)C)C)OC |
SMILES canonique |
CCOCCCNS(=O)(=O)C1=C(C=C(C(=C1)C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









